
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester is a chemical compound with the molecular formula C15H22N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and an ethyl ester functional group
Preparation Methods
The synthesis of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be achieved through several routes. One common method involves the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates. Industrial production methods often utilize carbonate esters reacting with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group allow it to fit into specific binding sites, influencing the activity of these targets. The compound can modulate biochemical pathways by either activating or inhibiting the function of these molecular targets .
Comparison with Similar Compounds
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which can alter its reactivity and applications.
Carbamic acid, phenyl-, methyl ester: This compound lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: This compound is closely related but differs in the position of the ester group, which can affect its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
83783-74-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
ethyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
InChI Key |
SGQKAQRPCIENHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


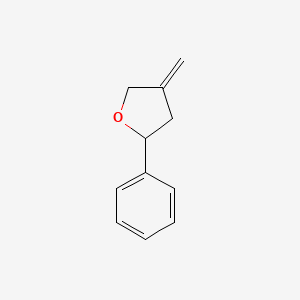
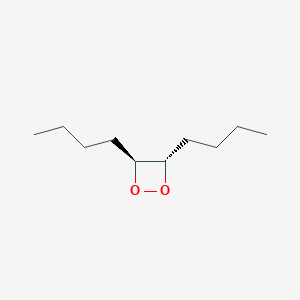
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
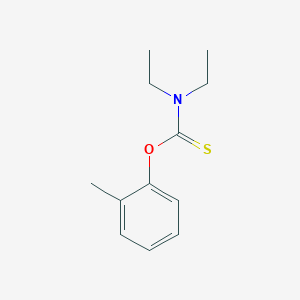

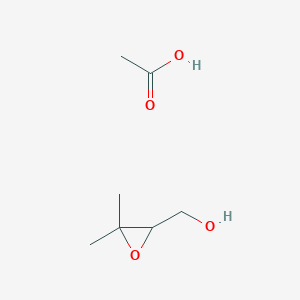
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
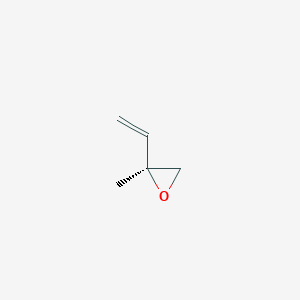
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

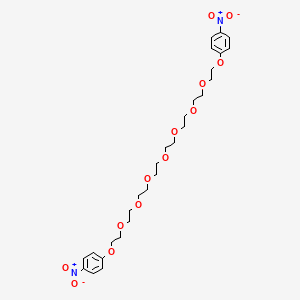
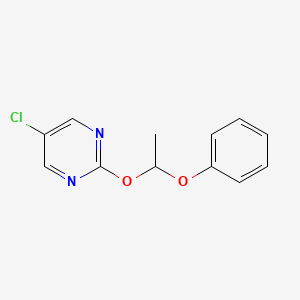
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
